molecular formula C14H12O4S B8377205 4-(methylsulfonyl)-Biphenyl-2-carboxylic acid

4-(methylsulfonyl)-Biphenyl-2-carboxylic acid

Cat. No. B8377205
M. Wt: 276.31 g/mol
InChI Key: JBDFEBYMOFKEBI-UHFFFAOYSA-N
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Patent
US07442710B2

Procedure details

A mixture of 15 mmol 2-iodo-5-methanesulfonyl-benzoic acid, 31 mmol phenylboronic acid, 45 mmol sodium carbonate and 34 mg palladium(II)-acetate in 100 ml water is stirred at room temperature for 60 hours. The reaction mixture is acidified by careful addition of concentrated hydrochloric acid and extracted 3 times with ethyl acetate. The organic phase is dried, concentrated and the residue crystallized from diethyl ether to yield the title compound (3.87 g, 91%) as a slightlyyellow solid, MS (m/e): 275.0 (M−H+, 100%).
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
31 mmol
Type
reactant
Reaction Step One
Quantity
45 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
34 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:15]1(B(O)O)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(=O)([O-])[O-].[Na+].[Na+].Cl>O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:14][S:11]([C:8]1[CH:7]=[C:3]([C:4]([OH:6])=[O:5])[C:2]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:10][CH:9]=1)(=[O:13])=[O:12] |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
15 mmol
Type
reactant
Smiles
IC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)C
Name
Quantity
31 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
45 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
34 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 60 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue crystallized from diethyl ether

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
CS(=O)(=O)C=1C=C(C(=CC1)C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.87 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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